

The Solubility of Sodium Phenoxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sodium phenol	
Cat. No.:	B8718760	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of sodium phenoxide in various solvents, a critical parameter for its application in organic synthesis, pharmaceutical development, and materials science. This document offers a compilation of available solubility data, detailed experimental protocols for its determination, and a visualization of its key chemical reaction pathways.

Physicochemical Properties of Sodium Phenoxide

Sodium phenoxide (C₆H₅NaO) is a white crystalline solid, appearing as a white to reddish colored solid in the form of crystalline rods, that is the sodium salt of phenol.[1][2][3][4][5] It is a hygroscopic and deliquescent compound, readily absorbing moisture from the air.[3][4] Its strong nucleophilic character makes it a versatile reagent in a multitude of chemical transformations.[3]

Solubility Profile of Sodium Phenoxide

Sodium phenoxide exhibits a wide range of solubility across different solvent classes, primarily dictated by the solvent's polarity and its ability to solvate the sodium and phenoxide ions.

Qualitative Solubility

Sodium phenoxide is generally classified as being highly soluble in polar protic solvents and has moderate to slight solubility in some polar aprotic solvents. Its solubility in non-polar

solvents is negligible.

A summary of its qualitative solubility in common laboratory solvents is presented below:

Solvent Class	Solvent	Qualitative Solubility
Polar Protic	Water	Very Soluble[4][6][7][8][9][10]
Methanol	Soluble / Slightly Soluble[2][7]	
Ethanol	Soluble[6]	_
Polar Aprotic	Acetone	Soluble[3][4][7][8][9][10][11]
Dimethyl Sulfoxide (DMSO)	Slightly Soluble[2][7]	
Tetrahydrofuran (THF)	Soluble[6]	_
Non-Polar	Hexane	Insoluble (Expected)
Toluene	Insoluble (Expected)	

Quantitative Solubility Data

Quantitative solubility data for sodium phenoxide is not extensively reported in readily available literature. The compound's high reactivity and hygroscopic nature can complicate precise measurements. However, based on its classification as "very soluble" in water, it can be inferred that its solubility is significantly high, likely exceeding 100 g/100 mL at room temperature. For organic solvents, the term "soluble" generally implies a solubility of at least 3 g/100 mL. The slight solubility in DMSO suggests a lower value in this solvent.

Note: The lack of precise, temperature-dependent quantitative data highlights a gap in the literature and presents an opportunity for further research.

Experimental Protocol for Solubility Determination

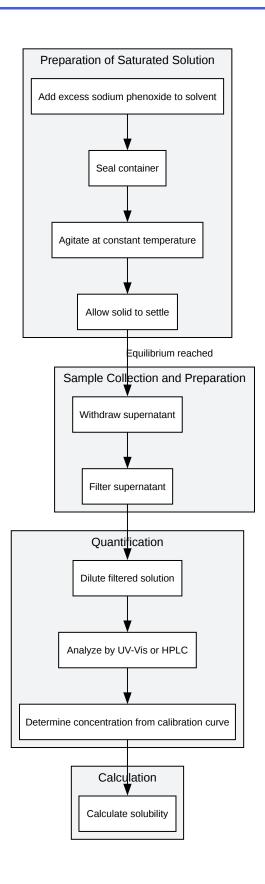
The following is a generalized experimental protocol for determining the solubility of sodium phenoxide in a given solvent, based on the widely accepted equilibrium shake-flask method. [12][13][14]

Materials and Equipment

- · Anhydrous sodium phenoxide
- Solvent of interest (high purity, anhydrous where applicable)
- Analytical balance (± 0.1 mg)
- Thermostatically controlled shaker or water bath
- Centrifuge
- Volumetric flasks and pipettes
- Syringe filters (chemically compatible with the solvent)
- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

- · Preparation of Saturated Solution:
 - Add an excess amount of sodium phenoxide to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
 - Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
 - Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. Preliminary studies may be needed to determine the time to reach equilibrium.
- Sample Collection and Preparation:
 - Once equilibrium is reached, allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.


 Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any remaining solid particles.

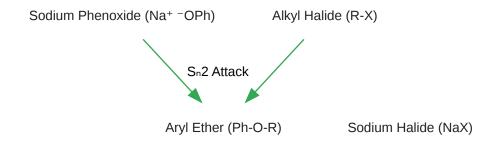
Quantification:

- Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the chosen analytical method.
- Analyze the diluted solution using a validated analytical technique to determine the concentration of sodium phenoxide. UV-Vis spectrophotometry is often suitable for aromatic compounds, with the absorbance measured at the λmax of the phenoxide ion.
- Prepare a calibration curve using standard solutions of known sodium phenoxide concentrations to accurately quantify the sample.
- Calculation of Solubility:
 - Calculate the concentration of sodium phenoxide in the saturated solution, taking into account the dilution factor.
 - Express the solubility in desired units, such as g/100 mL, mol/L, or mg/mL.

Experimental Workflow Diagram

Click to download full resolution via product page

Caption: Workflow for the experimental determination of sodium phenoxide solubility.

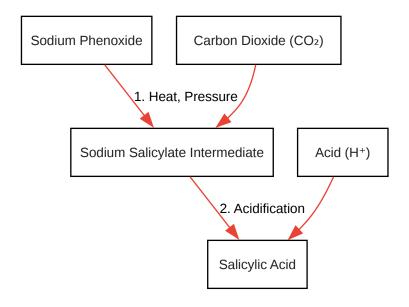


Key Chemical Reaction Pathways

Sodium phenoxide is a key intermediate in several important organic reactions. Its high reactivity is central to the synthesis of a wide range of compounds.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for the preparation of symmetrical and unsymmetrical ethers.[15][16][17] In this S_n2 reaction, the nucleophilic phenoxide ion displaces a halide from a primary alkyl halide to form an aryl ether.[15][18][19]


Click to download full resolution via product page

Caption: Williamson ether synthesis pathway.

Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation reaction used to synthesize salicylic acid and its derivatives.[1][20][21] Sodium phenoxide is heated with carbon dioxide under pressure, followed by acidification.[1][20][21][22] The phenoxide ion undergoes electrophilic aromatic substitution with CO₂.[20][21]

Click to download full resolution via product page

Caption: Kolbe-Schmitt reaction pathway.

Conclusion

This technical guide has summarized the available information on the solubility of sodium phenoxide, provided a detailed experimental protocol for its determination, and illustrated its primary chemical reaction pathways. While qualitative solubility is well-documented, a significant opportunity exists for further research into quantitative, temperature-dependent solubility data across a range of solvents. Such data would be invaluable for optimizing reaction conditions, improving process efficiency, and enabling the development of new applications for this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Kolbe–Schmitt reaction Wikipedia [en.wikipedia.org]
- 2. Sodium phenoxide | lookchem [lookchem.com]

- 3. echemi.com [echemi.com]
- 4. Sodium phenoxide | C6H6O.Na | CID 66602278 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium phenoxide Wikipedia [en.wikipedia.org]
- 6. sodium phenolate [chemister.ru]
- 7. chembk.com [chembk.com]
- 8. Sodium phenoxide, 98% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 9. Sodium phenoxide, 98% | Fisher Scientific [fishersci.ca]
- 10. chembk.com [chembk.com]
- 11. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Solubility Measurements | USP-NF [uspnf.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. byjus.com [byjus.com]
- 16. readchemistry.com [readchemistry.com]
- 17. chemistnotes.com [chemistnotes.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
- 20. testbook.com [testbook.com]
- 21. byjus.com [byjus.com]
- 22. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- To cite this document: BenchChem. [The Solubility of Sodium Phenoxide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8718760#solubility-of-sodium-phenoxide-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com